Ethyl 2-phenylquinoline-3-carboxylate

Catalog No.
S13316064
CAS No.
30160-12-4
M.F
C18H15NO2
M. Wt
277.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-phenylquinoline-3-carboxylate

CAS Number

30160-12-4

Product Name

Ethyl 2-phenylquinoline-3-carboxylate

IUPAC Name

ethyl 2-phenylquinoline-3-carboxylate

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

InChI

InChI=1S/C18H15NO2/c1-2-21-18(20)15-12-14-10-6-7-11-16(14)19-17(15)13-8-4-3-5-9-13/h3-12H,2H2,1H3

InChI Key

ATUPEWQJOFWXMI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2N=C1C3=CC=CC=C3

Ethyl 2-phenylquinoline-3-carboxylate (CAS: 30160-12-4) is a highly processable, lipophilic quinoline building block widely utilized in the synthesis of complex pharmaceutical libraries, including kinase inhibitors, antimalarials, and cytotoxic agents. Synthesized efficiently via Friedländer heterocyclization or gold-catalyzed cycloadditions, this compound typically presents as a light yellow oil [1]. The presence of the ethyl ester at the C3 position protects the reactive carboxylate group during harsh upstream coupling reactions, while the C2-phenyl substitution provides critical steric bulk and π-π stacking capabilities necessary for downstream biological target engagement. Its high solubility in standard organic solvents and near-quantitative synthetic accessibility make it a preferred starting material for industrial scale-up compared to its free acid or aliphatic analogs [2].

Substituting Ethyl 2-phenylquinoline-3-carboxylate with closely related analogs fundamentally alters both processability and final product efficacy. Utilizing the deprotected 2-phenylquinoline-3-carboxylic acid prematurely exposes the reactive moiety, drastically reducing organic solubility and complicating intermediate purification steps, often necessitating the use of highly polar, hard-to-remove solvents like DMSO [1]. Conversely, substituting the C2-phenyl group with an aliphatic chain, such as in Ethyl 2-methylquinoline-3-carboxylate, eliminates the essential aromatic surface area required for π-π stacking within the binding pockets of target kinases (e.g., GSK-3) and receptors [2]. Furthermore, unlike solid aliphatic analogs, the liquid state of the 2-phenyl derivative at room temperature prevents clogging in continuous flow microreactors, making it uniquely suited for automated, high-throughput synthesis [2].

Superior Yield and Handling Profile in Heterocyclization

In domino nitro reduction-Friedländer heterocyclizations, Ethyl 2-phenylquinoline-3-carboxylate is synthesized in near-quantitative yields as a light yellow oil. In contrast, fluorinated or aliphatic analogs such as Ethyl 2-(trifluoromethyl)quinoline-3-carboxylate yield less and precipitate as solids, which can complicate solvent-free handling or flow chemistry applications [1].

Evidence DimensionSynthetic yield and physical state
Target Compound Data99% yield; isolated as a light yellow oil
Comparator Or BaselineEthyl 2-(trifluoromethyl)quinoline-3-carboxylate (90% yield; isolated as a solid, mp 67–69 °C)
Quantified Difference9% higher yield and a liquid physical state at room temperature
ConditionsDomino nitro reduction-Friedländer heterocyclization in standard solvent systems

The liquid state and near-quantitative yield streamline scale-up manufacturing and eliminate the need for intermediate crystallization steps.

Enhanced Organic Solubility for Chromatographic Purification

The C3-ethyl ester protection ensures high solubility in standard non-polar solvent mixtures, exhibiting an Rf of 0.34 in a 20:80 ethyl acetate/hexanes system [1]. This contrasts sharply with the deprotected 2-phenylquinoline-3-carboxylic acid, which is highly insoluble in standard chromatography solvents and typically requires highly polar solvents like DMSO for NMR analysis and further manipulation [2].

Evidence DimensionOrganic solvent solubility and Rf value
Target Compound DataRf = 0.34 (20% EtOAc/Hexanes); highly soluble in standard organic solvents
Comparator Or Baseline2-phenylquinoline-3-carboxylic acid (poor organic solubility; requires DMSO-d6 for dissolution)
Quantified DifferenceEnables standard normal-phase silica purification without polar additives
ConditionsStandard laboratory purification and NMR sample preparation

Procuring the ethyl ester allows for rapid, high-throughput silica gel purification before final-stage saponification, reducing solvent waste and processing time.

Critical C2-Aromatic Substitution for Downstream Target Engagement

The C2-phenyl group is structurally essential for downstream applications targeting specific kinase and receptor pockets. Replacing the C2-phenyl group with a C2-methyl group (as in Ethyl 2-methylquinoline-3-carboxylate) eliminates the π-π stacking interactions necessary for binding in targets like GSK-3 or specific cytotoxic pathways, rendering the resulting downstream libraries inactive or significantly less potent [1].

Evidence DimensionStructural suitability for pharmacophore generation
Target Compound DataProvides essential aromatic surface area for π-π stacking
Comparator Or BaselineEthyl 2-methylquinoline-3-carboxylate (lacks C2 aromatic interaction)
Quantified DifferenceEnables binding in lipophilic/aromatic receptor pockets that aliphatic analogs cannot access
ConditionsStructure-activity relationship (SAR) studies of quinoline-based inhibitors

Buyers developing targeted therapeutics must select the 2-phenyl variant to ensure the final synthesized library possesses the requisite binding affinity.

Precursor for Kinase Inhibitor Libraries (e.g., GSK-3)

Because the C2-phenyl group provides critical steric bulk and π-π stacking capabilities, this compound is the optimal starting material for synthesizing libraries of kinase inhibitors, such as those targeting GSK-3. The ethyl ester protects the core during intermediate couplings before controlled saponification yields the active acid [1].

Continuous Flow Synthesis of Quinoline Scaffolds

Its physical state as a light yellow oil at room temperature makes Ethyl 2-phenylquinoline-3-carboxylate highly advantageous for continuous flow chemistry. Unlike solid analogs (e.g., the 2-trifluoromethyl variant), it can be processed neat or in highly concentrated solutions without the risk of clogging microreactor channels [2].

High-Throughput Synthesis of Antimalarial and Cytotoxic Agents

The near-quantitative yield (99%) achievable in domino Friedländer heterocyclizations ensures that industrial scale-up of this building block is highly efficient. Its excellent solubility in standard organic solvents allows for rapid chromatographic purification, making it ideal for high-throughput drug discovery campaigns [2].

XLogP3

4.1

Hydrogen Bond Acceptor Count

3

Exact Mass

277.110278721 g/mol

Monoisotopic Mass

277.110278721 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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